molecular formula C12H11BrN2O B13858870 4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one

4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one

Katalognummer: B13858870
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: XFYMCOOUDPBFHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one is a heterocyclic compound that contains both bromine and pyridine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one typically involves the bromination of a pyridine derivative. One common method involves the reaction of 2-bromo-1-pyridin-4-ylethanone with a suitable pyridine derivative under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the pyridine ring.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and pyridine ring can form specific interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and pyridine moieties. This combination of features makes it a versatile compound for various chemical reactions and applications.

Eigenschaften

Molekularformel

C12H11BrN2O

Molekulargewicht

279.13 g/mol

IUPAC-Name

4-bromo-1-(1-pyridin-2-ylethyl)pyridin-2-one

InChI

InChI=1S/C12H11BrN2O/c1-9(11-4-2-3-6-14-11)15-7-5-10(13)8-12(15)16/h2-9H,1H3

InChI-Schlüssel

XFYMCOOUDPBFHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=N1)N2C=CC(=CC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.